Cas no 1286207-63-3 ((S)-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone)

(S)-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is a chiral compound featuring both a pyrrolidine and a tetrahydropyran moiety, making it a versatile intermediate in pharmaceutical synthesis. Its stereospecific (S)-configuration ensures high enantiopurity, which is critical for applications in asymmetric synthesis and drug development. The presence of a primary amine group enhances reactivity, enabling efficient derivatization for the preparation of bioactive molecules. The tetrahydropyran ring contributes to improved metabolic stability and bioavailability in drug candidates. This compound is particularly valuable in the design of protease inhibitors, CNS-targeting agents, and other therapeutic scaffolds, offering a balance of structural rigidity and functional flexibility for medicinal chemistry applications.
(S)-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone structure
1286207-63-3 structure
Product Name:(S)-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
CAS No:1286207-63-3
MF:C10H18N2O2
MW:198.262122631073
CID:4566527
Update Time:2025-05-19

(S)-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone Chemical and Physical Properties

Names and Identifiers

    • (S)-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
    • [(3S)-3-aminopyrrolidin-1-yl]-(oxan-4-yl)methanone
    • (S)-3-Amino-pyrrolidin-1-yl-(tetrahydro-pyran-4-yl)-methanone
    • Inchi: 1S/C10H18N2O2/c11-9-1-4-12(7-9)10(13)8-2-5-14-6-3-8/h8-9H,1-7,11H2/t9-/m0/s1
    • InChI Key: DWEFNCDGSDYVGA-VIFPVBQESA-N
    • SMILES: O1CCC(CC1)C(N1CC[C@@H](C1)N)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 214
  • XLogP3: -0.7
  • Topological Polar Surface Area: 55.6

(S)-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone Pricemore >>

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Additional information on (S)-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

Comprehensive Overview of (S)-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone (CAS No. 1286207-63-3): Structure, Applications, and Research Insights

The compound (S)-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone (CAS No. 1286207-63-3) is a chiral small molecule featuring a unique scaffold combining pyrrolidine and tetrahydropyran moieties. Its stereospecific (S)-configuration at the 3-aminopyrrolidine ring makes it a valuable intermediate in pharmaceutical chemistry, particularly for designing kinase inhibitors and G protein-coupled receptor (GPCR) modulators. The presence of both hydrogen bond donors (amine) and acceptors (carbonyl) enhances its binding affinity to biological targets, driving interest in drug discovery pipelines.

Recent studies highlight its role in optimizing bioavailability and blood-brain barrier (BBB) penetration, critical for central nervous system (CNS) therapeutics. Researchers have leveraged its rigid tetrahydropyran core to improve metabolic stability, addressing a common challenge in peptidomimetic drug design. The compound’s logP and polar surface area (PSA) values (predicted ~1.2 and ~50 Ų, respectively) suggest balanced lipophilicity for oral administration, aligning with trends in fragment-based drug discovery (FBDD).

In synthetic chemistry, 1286207-63-3 serves as a versatile building block for asymmetric catalysis and click chemistry applications. Its primary amine group enables facile derivatization via amide coupling or reductive amination, while the tetrahydropyran ring offers conformational restraint to reduce off-target effects. Patent analyses reveal its incorporation in JAK/STAT pathway inhibitors and neuroprotective agents, reflecting industry demand for scaffold diversity.

From an AI-driven drug discovery perspective, this compound exemplifies how machine learning (ML) models predict ADMET properties. Computational tools like AlphaFold and Schrödinger’s Suite have been employed to simulate its interactions with protein targets, accelerating hit-to-lead optimization. Such approaches address the growing need for cost-effective R&D in orphan disease therapeutics.

Environmental and regulatory considerations emphasize its low ecotoxicity profile, supported by OECD-compliant QSAR predictions. Unlike traditional heterocyclic amines, its degradation products show minimal bioaccumulation risk, making it attractive for green chemistry initiatives. These attributes align with ESG (Environmental, Social, Governance) metrics increasingly prioritized by investors.

Ongoing research explores its potential in RNA-targeted therapies, leveraging its molecular recognition capabilities for small-molecule splicing modulators. With the rise of personalized medicine, the compound’s enantiopure synthesis routes (e.g., via chiral resolution or enzymatic asymmetric synthesis) are being refined to meet GMP standards.

In summary, (S)-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone represents a multifaceted tool for modern drug development. Its intersection with cutting-edge technologies (e.g., cryo-EM structure elucidation, high-throughput screening) and alignment with market trends (e.g., neurodegenerative disease research) underscore its enduring relevance in medicinal chemistry.

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